Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate

Description

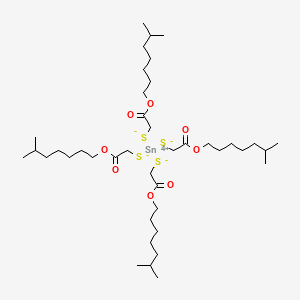

Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate (CAS RN: 54235-66-4) is a tin(IV) thiolate complex characterized by a central tin(IV) cation coordinated to thiolate ligands derived from 2-(isooctyloxy)-2-oxoethane-1-thiol . The ligand structure incorporates a branched isooctyloxy group attached to an oxoethane backbone, which likely enhances the compound’s solubility in nonpolar solvents and influences its reactivity. Tin(IV) thiolates are typically synthesized under nonaqueous conditions at elevated temperatures, as seen in analogous tin(IV)-thiophenol complexes . While direct structural data for this compound are absent in the provided evidence, tin(IV) thiolates often form polymeric or oligomeric structures due to the tetravalent tin center’s ability to coordinate multiple ligands .

Properties

CAS No. |

54235-66-4 |

|---|---|

Molecular Formula |

C40H76O8S4Sn |

Molecular Weight |

932.0 g/mol |

IUPAC Name |

2-(6-methylheptoxy)-2-oxoethanethiolate;tin(4+) |

InChI |

InChI=1S/4C10H20O2S.Sn/c4*1-9(2)6-4-3-5-7-12-10(11)8-13;/h4*9,13H,3-8H2,1-2H3;/q;;;;+4/p-4 |

InChI Key |

UXWFFTJAIUFHHW-UHFFFAOYSA-J |

Canonical SMILES |

CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].[Sn+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate typically involves the reaction of tin(IV) chloride with 2-(isooctyloxy)-2-oxoethane-1-thiol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

SnCl4+4C8H17OCH2CSH→Sn(C8H17OCH2CS)4+4HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.

Substitution: The organic groups attached to the tin atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

Oxidation: Tin oxides (e.g., SnO2).

Reduction: Lower oxidation state tin compounds (e.g., Sn(II) derivatives).

Substitution: Various substituted organotin compounds.

Scientific Research Applications

Chemistry

Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate is used as a catalyst in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the preparation of other organotin compounds.

Biology and Medicine

In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Industry

Industrially, this compound is used in the production of polymers and as a stabilizer in PVC manufacturing. It also finds applications in the electronics industry as a precursor for tin-based conductive materials.

Mechanism of Action

The mechanism of action of Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate involves its interaction with molecular targets through coordination chemistry. The tin center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include coordination to sulfur and oxygen atoms, leading to the formation of stable organotin complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tin(IV) thiolates are part of a broader class of organotin compounds with applications in catalysis, polymer stabilization, and materials science. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of Tin Thiolate Complexes

Key Comparisons:

Oxidation State and Reactivity :

Tin(IV) complexes (e.g., the target compound) exhibit higher Lewis acidity compared to tin(II) analogs (e.g., tin(II) methacrylate), enhancing their utility in catalysis. Tin(IV) thiolates are also more thermally stable, making them suitable for high-temperature applications .Ligand Effects :

The isooctyloxy group in the target compound likely increases lipophilicity compared to phenylthiolate ligands (e.g., Eichhöfer’s tin(II) polymer). This property could improve compatibility with organic matrices, suggesting use as a stabilizer in plastics or coatings .- Synthetic Methods: Unlike tin(II) thiolates (synthesized in DME at ambient conditions), tin(IV) thiolates require nonaqueous media and elevated temperatures, reflecting the stronger Sn–S bonds and reduced susceptibility to hydrolysis .

Structural Diversity :

Tin(IV) complexes often adopt more complex architectures (e.g., cross-linked polymers) than tin(II) analogs due to the tetravalent center’s ability to bind multiple ligands. However, structural details for the target compound remain speculative without crystallographic data .

Limitations in Current Knowledge:

- No direct data on the target compound’s crystallography, electronic properties, or thermal stability are available in the provided evidence.

- Applications are inferred from analogous tin(IV) thiolates; experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.